molecular formula C28H30N4O6S B557008 Fmoc-Arg(Tos)-OH CAS No. 83792-47-6

Fmoc-Arg(Tos)-OH

Cat. No. B557008
CAS RN: 83792-47-6
M. Wt: 550.6 g/mol
InChI Key: JRRARHJPRLAGNT-VWLOTQADSA-N
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Description

Fmoc-Arg(Tos)-OH, also known as N-alpha-Fmoc-Ng-tosyl-L-arginine, is a derivative of the amino acid arginine . It is used in peptide synthesis and has been shown to inhibit HIV-1 protease (IC₅₀ 5 μM) and cathepsin D (IC₅₀ 12 μM) .


Synthesis Analysis

Fmoc-Arg(Tos)-OH is used in solid-phase peptide synthesis (SPPS). The incorporation of Fmoc-Arg(Tos)-OH into a growing peptide chain can be challenging due to the formation of a fully inactive δ-lactam, which reduces yield and often results in the formation of the corresponding des-Arg peptides . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported for the synthesis of Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK). This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .


Molecular Structure Analysis

The molecular formula of Fmoc-Arg(Tos)-OH is C28H30N4O6S . It is a derivative of the amino acid arginine, with the Fmoc group protecting the alpha-amino group and the Tos group protecting the guanidino group .


Chemical Reactions Analysis

The Fmoc group in Fmoc-Arg(Tos)-OH is one of the most widely used N-protection groups in solid- and solution-phase synthesis. Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .


Physical And Chemical Properties Analysis

Fmoc-Arg(Tos)-OH has a molecular weight of 550.6 g/mol . It is used in peptide synthesis and is stable under acidic conditions .

Scientific Research Applications

  • Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2, a related compound, forms nanofibril hydrogels that effectively mimic the integrin-binding RGD peptide of fibronectin, supporting cell viability and growth in cell culture applications (Liyanage et al., 2015).

  • Solid-Phase Peptide Synthesis (SPPS) : Studies show that solvents like N-butylpyrrolidinone (NBP) can be used in SPPS to incorporate challenging amino acids like Fmoc-Arg(Pbf)-OH, improving synthesis yield and reducing undesired by-products (de la Torre et al., 2020).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, exhibit antibacterial capabilities and can be incorporated into resin-based composites for biomedical applications (Schnaider et al., 2019).

  • Synthesis Studies : Research on the synthesis of Fmoc-Arg(Pbf)-OH includes improvements in yields and quality by modifying reaction conditions and catalysts (Yong-yu, 2006).

  • Supramolecular Hydrogels : Fmoc-functionalized amino acids, such as Fmoc-Lys(FMOC)-OH, have been used to create supramolecular hydrogels with potential antimicrobial activities (Croitoriu et al., 2021).

  • Lactam Formation in Peptide Synthesis : The formation of delta-lactam, a side reaction in arginine-containing dipeptide synthesis using derivatives like Fmoc-Arg(Pmc)-OH, has been evaluated to improve synthesis processes (Cezari & Juliano, 1996).

  • Nanomaterial Development : Fmoc-protected amino acids, like Fmoc-Phe-OH, are used in the preparation and stabilization of fluorescent silver nanoclusters, with potential applications in nanotechnology (Roy & Banerjee, 2011).

Future Directions

The development of new methods for the incorporation of Fmoc-Arg(Tos)-OH in solid-phase peptide synthesis is an active area of research. For example, N-butylpyrrolidinone (NBP) has been shown to be an excellent alternative solvent to the hazardous DMF for SPPS .

properties

IUPAC Name

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRARHJPRLAGNT-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Tos)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Liu, Y An, J Su, Q Dong, H Xie… - Biomedical …, 2023 - Wiley Online Library
In this study, a new compound PPD‐Arg (Tos) (PAT), an arginine derivative of 20(s)‐PPD, was synthesized via Fmoc‐Arg (Tos)‐OH and 20(s)‐PPD. The pharmacokinetic properties in …
BB Brown, DS Wagner, HM Geysen - Molecular diversity, 1995 - Springer
A new linker that employs a photosensitive 3-ammo-3-(2-nitrophenyl)propionyl functionality (ANP-resin) has been developed for the preparation of C-terminal carboxamides. A wide …
Number of citations: 135 link.springer.com
J Ilaš, F Hudecz, H Süli‐Vargha… - Journal of Peptide …, 2008 - Wiley Online Library
Peptide leads D‐Phe–Pro–Arg for thrombin inhibition and Arg–Gly–Asp for antagonistic activity on fibrinogen receptor were combined in one molecule in order to produce compounds …
Number of citations: 8 onlinelibrary.wiley.com
E Pedroso, A Grandas, MA Saralegui, E Giralt… - Tetrahedron, 1982 - Elsevier
Convergent solid phase peptide synthesis has been applied to yield LHRH. The segments 1–6 and 7–10 of LHRH were synthesized on a hydroxymethylphenyloxymethyl resin using …
Number of citations: 51 www.sciencedirect.com
M Berthet, J Martinez, I Parrot - Peptide Science, 2017 - Wiley Online Library
In the field of peptide synthesis, the key to a successful access to synthetic targets lies on a pertinent combination of protecting groups. Their choice is directed by their selective removal …
Number of citations: 1 onlinelibrary.wiley.com
DA Stetsenko, VS Apukhtina, BP Chelobanov… - Russian Journal of …, 2016 - Springer
We describe herein a new method for cleaving from resin and removing acid-labile protecting groups in solid-phase peptide synthesis in the presence of a polyfluorinated alcohol (…
Number of citations: 6 link.springer.com
M Quintanar-Audelo… - Journal of medicinal …, 2007 - ACS Publications
The vanilloid receptor subunit 1, or transient receptor potential vanilloid 1 (TRPV1), integrates physical and chemical stimuli in the peripheral nervous system, playing a key role in …
Number of citations: 26 pubs.acs.org
R Rodebaugh, B Fraser-Reid, HM Geysen - Tetrahedron letters, 1997 - Elsevier
A new photolabile linker, 7, was synthesized in high yield from commercially available starting materials. Irradiation of polymer supports containing 7 produced the desired amino acid …
Number of citations: 92 www.sciencedirect.com
H SAKAMOTO, H KODAMA… - … Journal of Peptide …, 1996 - Wiley Online Library
A segment condensation method was developed for the chemical synthesis of large (>90 amino acid) phosphopeptides and was used to produce phosphorylated and non‐…
Number of citations: 21 onlinelibrary.wiley.com
N Katsuma, Y Sato, K Ohki, K Okimura… - Chemical and …, 2009 - jstage.jst.go.jp
[Dap1]-, Des-FA-[Ser1]-, Des-FA-[Dab-Dab-Dab1]-and Des-FA-[Arg-Arg-Arg1]-PMB had potent activity only against P. aeruginosa, with MIC values of 0.5—1 nmol/ml. Analogs in which …
Number of citations: 43 www.jstage.jst.go.jp

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